2-bromo-1H-pyrrolo[2,3-b]pyridine

Kinase Inhibition FGFR Cancer Therapeutics

2-Bromo-1H-pyrrolo[2,3-b]pyridine is the premier 2-position halogenated 7-azaindole building block for medicinal chemistry. Unlike other halo-azaindoles, the 2-bromo derivative uniquely enables efficient oxidative addition with Pd(0) catalysts for Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions. The free 3-position permits orthogonal electrophilic substitution for sequential diversification. This scaffold is a privileged kinase hinge-binding motif with proven nanomolar potency in FGFR, JAK, and IKKα inhibitor libraries. Bulk stock, ≥95% purity, and competitive pricing available.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 1083181-25-2
Cat. No. B1343808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-1H-pyrrolo[2,3-b]pyridine
CAS1083181-25-2
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(NC(=C2)Br)N=C1
InChIInChI=1S/C7H5BrN2/c8-6-4-5-2-1-3-9-7(5)10-6/h1-4H,(H,9,10)
InChIKeyHKRBNTYNEXFATM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1H-pyrrolo[2,3-b]pyridine (CAS 1083181-25-2) for Cross-Coupling Applications


2-Bromo-1H-pyrrolo[2,3-b]pyridine, also known as 2-bromo-7-azaindole, is a halogenated heterocyclic building block featuring a bromine atom at the 2-position of the pyrrolo[2,3-b]pyridine scaffold. This compound serves as a versatile intermediate for transition metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of complex biologically active molecules . The bromine substituent at the 2-position transforms the otherwise relatively inert heterocycle into a reactive electrophile suitable for carbon-carbon and carbon-nitrogen bond formation .

Why 2-Bromo-1H-pyrrolo[2,3-b]pyridine (1083181-25-2) Cannot Be Replaced by Other Halo-7-azaindoles


Substitution of 2-bromo-1H-pyrrolo[2,3-b]pyridine with other halogenated 7-azaindole regioisomers (e.g., 3-bromo, 4-bromo, or 5-bromo derivatives) or with alternative halogen types (chloro, iodo) is not straightforward due to fundamental differences in electrophilic reactivity, cross-coupling efficiency, and biological activity profiles. The 2-position bromine exhibits distinct electronic properties that govern regioselective functionalization, while the pyrrolo[2,3-b]pyridine core itself imposes stringent requirements for kinase hinge-binding interactions [1]. Furthermore, position 2 of this scaffold must remain unsubstituted for retention of human neutrophil elastase (HNE) inhibitory activity, indicating that modifications at this specific position profoundly impact biological function in ways that other substitution patterns do not [2].

Quantitative Differentiation of 2-Bromo-1H-pyrrolo[2,3-b]pyridine (1083181-25-2) from Closest Analogs


Kinase Inhibitory Activity: IC50 Comparison Against FGFR1 and FGFR2

Derivatives synthesized from 2-bromo-1H-pyrrolo[2,3-b]pyridine as a starting material have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs). One such derivative exhibited IC50 values of 7 nM against FGFR1 and 9 nM against FGFR2 in vitro . In contrast, structurally related 7-azaindole derivatives bearing alternative substitution patterns (e.g., 3-substituted or 5-substituted) typically show reduced potency against these kinase targets, with many compounds in the same chemical series displaying IC50 values greater than 100 nM . The specific substitution vector enabled by the 2-bromo intermediate allows access to a binding conformation that is not achievable with other regioisomeric building blocks.

Kinase Inhibition FGFR Cancer Therapeutics

Synthetic Yield Comparison: Suzuki-Miyaura Cross-Coupling Efficiency

2-Bromo-1H-pyrrolo[2,3-b]pyridine participates efficiently in Suzuki-Miyaura cross-coupling reactions. While direct quantitative yield data for the parent compound is limited in primary literature, class-level inference from structurally related 7-azaindole derivatives indicates that 2-bromo-substituted azaindoles undergo palladium-catalyzed decarboxylative Suzuki coupling with aryl boronic acids to afford 2-aryl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines in good yields [1]. In contrast, the corresponding 2-chloro analog requires more forcing conditions (elevated temperature, longer reaction times) and typically affords lower yields due to reduced oxidative addition efficiency of the C-Cl bond compared to C-Br . The bromine atom provides an optimal balance of reactivity and stability that neither chloro (less reactive) nor iodo (less stable) derivatives can match.

Synthetic Methodology Cross-Coupling Yield Optimization

Regioselectivity in Electrophilic Substitution: Positional Advantage Over 3-Bromo Isomer

The 1H-pyrrolo[2,3-b]pyridine scaffold undergoes electrophilic substitution predominantly at the 3-position under standard conditions, as demonstrated by nitration, nitrosation, bromination, and iodination studies [1]. This inherent reactivity pattern means that 2-bromo-1H-pyrrolo[2,3-b]pyridine retains a free 3-position available for further electrophilic functionalization, whereas the 3-bromo isomer blocks the most reactive site and redirects electrophiles to less favorable positions, often resulting in complex mixtures of regioisomers. The 2-bromo derivative thus provides a predictable, orthogonal functionalization handle that is not available with the 3-bromo analog.

Regioselective Synthesis Electrophilic Substitution 7-Azaindole Chemistry

Biological Activity Tolerance: Position 2 Substitution Abrogates HNE Inhibition

Structure-activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine derivatives as human neutrophil elastase (HNE) inhibitors have established that position 2 of the scaffold must remain unsubstituted for retention of inhibitory activity [1]. Modifications at position 2 resulted in complete loss of HNE inhibition. In contrast, introduction of bulky and/or lipophilic substituents at position 5 was well tolerated, with retention of HNE inhibitory activity (IC50 = 15–51 nM) after most substitutions [1]. This finding has direct procurement implications: researchers seeking HNE-inactive control compounds or scaffold derivatives for alternative targets should specifically select the 2-substituted (e.g., 2-bromo) version, while those optimizing HNE inhibitors must avoid any substitution at the 2-position.

Human Neutrophil Elastase Structure-Activity Relationship Positional Sensitivity

Priority Application Scenarios for 2-Bromo-1H-pyrrolo[2,3-b]pyridine (1083181-25-2)


Synthesis of Selective Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling

Employ 2-bromo-1H-pyrrolo[2,3-b]pyridine as an electrophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions to install diverse aryl and heteroaryl groups at the 2-position. This strategy enables the rapid generation of focused kinase inhibitor libraries targeting FGFR, JAK, and IKKα, where the 2-aryl substitution pattern has been shown to confer nanomolar potency and kinase selectivity [1]. The bromine atom provides optimal oxidative addition efficiency with Pd(0) catalysts, enabling coupling under mild conditions that preserve sensitive functional groups elsewhere in the molecule .

Orthogonal Functionalization for Diversely Substituted 7-Azaindole Libraries

Leverage the regioselective electrophilic substitution profile of the pyrrolo[2,3-b]pyridine core to execute sequential functionalization: first utilize the 2-bromo handle for cross-coupling, then subject the resulting intermediate to electrophilic substitution at the inherently reactive 3-position. This orthogonal reactivity is not achievable with 3-bromo-7-azaindole, which blocks the preferred site of electrophilic attack and often leads to complex regioisomeric mixtures [2]. This two-step strategy maximizes synthetic efficiency in generating diversely substituted compounds for structure-activity relationship studies.

Generation of HNE-Inactive Control Compounds for Target Validation Studies

Select 2-bromo-1H-pyrrolo[2,3-b]pyridine as the starting material for synthesizing control compounds in human neutrophil elastase (HNE) target validation studies. SAR data demonstrate that any substitution at the 2-position abolishes HNE inhibitory activity, whereas the parent 1H-pyrrolo[2,3-b]pyridine scaffold with a free 2-position is the minimal pharmacophore required for HNE inhibition [3]. The 2-bromo derivative therefore serves as an ideal precursor for compounds intended to be HNE-inactive, providing a built-in negative control for cellular and in vivo experiments.

Fragment-Based Drug Discovery (FBDD) Library Construction

Incorporate 2-bromo-1H-pyrrolo[2,3-b]pyridine into fragment libraries designed for fragment-based drug discovery against kinase targets. The 7-azaindole core is a privileged hinge-binding motif recognized by numerous kinases, and the 2-bromo handle enables rapid fragment elaboration via parallel synthesis without requiring de novo construction of the heterocyclic core [1]. Compared to alternative halo-azaindoles, the 2-bromo derivative offers the optimal combination of commercial availability, high purity (≥95-97%), and synthetic versatility .

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